Product packaging for Diphenylacetyl chloride(Cat. No.:CAS No. 1871-76-7)

Diphenylacetyl chloride

Cat. No.: B195547
CAS No.: 1871-76-7
M. Wt: 230.69 g/mol
InChI Key: MSYLETHDEIJMAF-UHFFFAOYSA-N
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Description

Contemporary Significance in Synthetic Methodologies

In modern organic synthesis, diphenylacetyl chloride is recognized for its utility as a potent acylating agent. cymitquimica.com Its reactivity with nucleophiles facilitates the construction of complex molecular architectures, a critical aspect in the synthesis of pharmaceuticals and other elaborate organic compounds. cymitquimica.comsolubilityofthings.com Researchers have leveraged its properties in several specialized areas, demonstrating its versatility and ongoing relevance.

One significant application is in the field of medicinal chemistry. Studies have shown its use in the preparation of novel β-lactam antibiotics, where it is reacted with key intermediates like 6-aminopenicillanic acid (6-APA). amazonaws.comamazonaws.com Research in this area suggests that the structural characteristics of the diphenylacetyl group can influence the antibacterial efficacy of the resulting antibiotic. amazonaws.comamazonaws.com Furthermore, it has been employed in the synthesis of N-substituted amides that exhibit local anesthetic properties. ganeshremedies.comchemsrc.com

In the realm of carbohydrate chemistry, this compound has been utilized as a regioselective protecting group for sugars. researchgate.net This application is crucial for multi-step syntheses of complex carbohydrates, allowing chemists to selectively block certain hydroxyl groups while others remain available for reaction. The diphenylacetyl esters can be removed under mild, neutral conditions, a valuable feature for sensitive substrates. researchgate.net

This compound is also a key precursor for the in situ generation of diphenylketene (B1584428). acs.orgwikiwand.com This highly reactive ketene (B1206846) is then used in various catalytic, asymmetric reactions. For instance, it participates in enantioselective β-lactam synthesis and tandem α-chlorination/esterification reactions, showcasing a modern method for creating chiral molecules with high selectivity. acs.org Other advanced applications include its use in the acylation of molybdenum-nitride complexes to form novel acylimide complexes, contributing to the functionalization of nitrogen. rsc.org It has also been used in the synthesis of α-thymidine analogues as potential antimalarial agents, highlighting its role in developing new therapeutic leads. acs.org

Interactive Table 1: Contemporary Applications of this compound in Organic Synthesis

Application Area Reaction Type Product Class Significance
Medicinal Chemistry Acylationβ-Lactam AntibioticsSynthesis of new antibiotics by modifying core structures like 6-APA. amazonaws.comamazonaws.com
Medicinal Chemistry AcylationN-Substituted AmidesPreparation of compounds with potential local anesthetic properties. ganeshremedies.comchemsrc.com
Medicinal Chemistry Acylationα-Thymidine AnaloguesDevelopment of potential antimalarial agents. acs.org
Carbohydrate Chemistry Regioselective AcylationProtected GlycosidesServes as a protecting group for hydroxyls in sugar chemistry. researchgate.net
Asymmetric Catalysis DehydrohalogenationDiphenylketeneIn situ generation of diphenylketene for enantioselective syntheses. acs.orgwikiwand.com
Organometallic Chemistry AcylationAcylimide ComplexesFunctionalization of metal-nitride complexes. rsc.org

Historical Development and Early Contributions

The history of this compound is intrinsically linked to the discovery and study of ketenes, a class of highly reactive organic compounds. The foundational work was conducted in the early 20th century by pioneering chemists Hermann Staudinger and Eduard Wedekind.

Eduard Wedekind, in 1901, first generated diphenylketene through the dehydrohalogenation of this compound using triethylamine (B128534). wikiwand.comwikipedia.org While he did not isolate and characterize the ketene at the time, his work marked the first instance of its synthesis from the acid chloride. wikiwand.com A few years later, Hermann Staudinger, who is credited with the first isolation and characterization of a ketene, extensively studied diphenylketene. wikipedia.org In 1905, Staudinger reported the synthesis of diphenylketene from 2-chloro-2,2-diphenylacetyl chloride via dehalogenation with zinc. wikiwand.comwikipedia.orgthieme-connect.com He also further described the dehydrohalogenation method from this compound in 1911, which has since become a standard laboratory protocol. wikipedia.orgorgsyn.org

The preparation of this compound itself was established through straightforward reactions known in the early days of organic synthesis. Common methods involved the treatment of diphenylacetic acid with chlorinating agents such as thionyl chloride, phosphorus pentachloride, or a combination of phosphorus oxychloride and phosphorus pentachloride. orgsyn.orgorgsyn.org A well-documented procedure, which is a modification of Staudinger's method, involves refluxing diphenylacetic acid with thionyl chloride in benzene (B151609). orgsyn.orgorgsyn.org These early synthetic methods provided the necessary foundation for chemists to access and explore the reactivity of both this compound and its important derivative, diphenylketene.

Interactive Table 2: Early Milestones in the Chemistry of this compound

Year Contribution Key Scientist(s) Key Finding
1901 First Synthesis of DiphenylketeneEduard WedekindDiphenylketene was generated from this compound via dehydrohalogenation, though not isolated. wikiwand.comwikipedia.org
1905 Isolation of DiphenylketeneHermann StaudingerIsolated and characterized the first ketene, using a derivative of this compound. wikiwand.comwikipedia.org
1907 Reaction with Quinoline (B57606)Hermann StaudingerReported the reaction of this compound with quinoline to produce diphenylketene. acs.org
Early 1900s Synthesis of this compoundVariousEstablished methods for synthesizing the title compound from diphenylacetic acid using thionyl chloride or phosphorus halides. orgsyn.orgorgsyn.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11ClO B195547 Diphenylacetyl chloride CAS No. 1871-76-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-diphenylacetyl chloride
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InChI

InChI=1S/C14H11ClO/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MSYLETHDEIJMAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H11ClO
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DSSTOX Substance ID

DTXSID30171979
Record name 2,2-Diphenylacetyl chloride
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Molecular Weight

230.69 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1871-76-7
Record name Diphenylacetyl chloride
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Record name α-phenylbenzeneacetyl chloride
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Advanced Synthetic Methodologies for Diphenylacetyl Chloride

Established Chemical Preparations and Refinements

The classical syntheses of diphenylacetyl chloride are well-documented in chemical literature, forming the foundation for modern laboratory and industrial preparations. These routes are characterized by their use of common, powerful halogenating agents.

The most prevalent and direct method for synthesizing this compound is through the conversion of the corresponding carboxylic acid, diphenylacetic acid. This transformation is typically achieved using inorganic acid chlorides.

The reaction of diphenylacetic acid with thionyl chloride (SOCl₂) is a widely used and high-yielding method for producing this compound. orgsyn.orgchemicalbook.com A common procedure involves heating a mixture of diphenylacetic acid and an excess of thionyl chloride, often in an inert solvent like benzene (B151609). orgsyn.orgmdpi.com The mixture is heated under reflux for several hours to ensure complete conversion. orgsyn.orgmdpi.com The progress of the reaction can be monitored by observing the cessation of hydrogen chloride (HCl) gas evolution. acs.org

Following the reaction, the excess thionyl chloride and solvent are typically removed by distillation under reduced pressure. orgsyn.org To ensure the complete removal of residual thionyl chloride, an additional volume of anhydrous benzene may be added and subsequently distilled off. orgsyn.org The final product, a pale yellow oil or a solid crystalline powder, can be purified by recrystallization from a solvent such as anhydrous hexane (B92381), yielding colorless plates with high purity. orgsyn.orgchemicalbook.com This method is favored for its straightforward procedure and the high yields achievable, often ranging from 82% to 94%. orgsyn.org

Table 1: Selected Thionyl Chloride Mediated Syntheses of this compound

Starting Material Reagent Solvent Reaction Conditions Yield
Diphenylacetic Acid Thionyl Chloride Benzene Reflux for 7 hours 82-94% orgsyn.org
Diphenylacetic Acid Thionyl Chloride Benzene Reflux for 6 hours Not specified mdpi.com

An alternative classical approach involves the use of phosphorus-based reagents to convert diphenylacetic acid into its acid chloride derivative. orgsyn.org Phosphorus pentachloride (PCl₅) is a powerful chlorinating agent that effectively carries out this transformation. orgsyn.orgvulcanchem.comgoogle.com The reaction is analogous to the thionyl chloride method, where the hydroxyl group of the carboxylic acid is substituted with a chlorine atom. Historical literature also notes the use of a combination of phosphorus oxychloride and phosphorus pentachloride for this purpose. orgsyn.org While effective, the use of solid PCl₅ can sometimes be less convenient than using liquid thionyl chloride, and the byproducts differ.

This compound can also be synthesized from diphenylketene (B1584428). This reaction involves the addition of hydrogen chloride (HCl) across the carbon-carbon double bond of the ketene (B1206846) moiety. orgsyn.org This method is essentially the reverse of the common dehydrohalogenation reaction used to prepare diphenylketene from this compound. wikipedia.org The treatment of a solution of diphenylketene with anhydrous HCl gas provides the corresponding acid chloride.

Refinements to classical methods have been developed to improve product purity and ease of handling. For instance, a modification of Staudinger's original procedure for the thionyl chloride-mediated synthesis includes a specific purification step to remove trace impurities. orgsyn.org After the initial removal of benzene and excess thionyl chloride by distillation, the crude product is redissolved in fresh anhydrous benzene, which is then also removed under reduced pressure. This azeotropic-like removal helps to eliminate the last traces of thionyl chloride. orgsyn.org Subsequent crystallization from a non-polar solvent like hexane at low temperatures, sometimes aided by seed crystals, is effective in producing high-purity this compound as colorless plates. orgsyn.org

Thionyl Chloride Mediated Approaches

Synthetic Pathways from Diphenylketene

Innovative Synthetic Strategies and In Situ Generation

Modern synthetic chemistry often emphasizes efficiency, minimizing the number of steps and isolation procedures. In this context, the in situ generation of reactive intermediates like this compound is a valuable strategy. This approach avoids the need to isolate, purify, and store the often moisture-sensitive acid chloride.

A documented procedure demonstrates this principle effectively. This compound is prepared from diphenylacetic acid and thionyl chloride by heating the mixture until gas evolution stops. acs.org Instead of isolating the product, the excess thionyl chloride is simply removed under vacuum. The resulting crude this compound is then immediately used in the subsequent reaction step, such as the formation of an amide by reacting it with an amine in a suitable solvent system. acs.org This streamlined, one-pot approach enhances efficiency and is particularly useful when the acid chloride is used as an intermediate in a multi-step synthesis.

Catalytic Shuttle Deprotonation for Ketene Precursors

The generation of ketenes from acid chlorides is a fundamental step in many synthetic pathways. An advanced method for this transformation involves a process known as shuttle deprotonation. This technique facilitates the in situ generation of highly reactive ketenes from their corresponding acid chlorides under mild conditions, avoiding the need for strong, soluble bases that can lead to side reactions.

The methodology utilizes a stoichiometric, insoluble base, such as sodium hydride (NaH), in conjunction with a catalytic amount of a "shuttle" agent. dcu.ienih.gov This shuttle catalyst, often a crown ether or a chiral base like benzoylquinine (BQ), is capable of transferring a proton from the α-carbon of the acid chloride to the surface of the solid base. dcu.ie

The proposed mechanism involves two potential pathways:

The shuttle catalyst (e.g., BQ) may form an acylammonium salt with the acid chloride, which is then deprotonated by the hydride base. dcu.ie

Alternatively, the catalyst can directly deprotonate the acid chloride and then shuttle the captured proton to the sodium hydride. dcu.ie

This process effectively dehydrohalogenates the acid chloride to yield the corresponding ketene. For the synthesis pathway related to this compound, the relevant precursor, diphenylketene, can be generated from this compound itself using a base like triethylamine (B128534). orgsyn.orgwikipedia.org However, the shuttle deprotonation method represents a more sophisticated approach for generating ketenes from various acid chloride precursors in asymmetric catalysis, such as in the synthesis of β-lactams. nih.gov

Table 1: Components of Catalytic Shuttle Deprotonation for Ketene Generation

Component Function Example(s) Reference
Acid Chloride Ketene Precursor α-Isopropylphenyl acetyl chloride dcu.ie
Stoichiometric Base Proton Acceptor Sodium Hydride (NaH) dcu.ienih.gov
Shuttle Catalyst Proton Transfer Agent Crown Ethers, Benzoylquinine (BQ) dcu.ienih.gov

| Solvent | Reaction Medium | Toluene, THF | dcu.ie |

This methodology's primary advantage is enabling the use of an inexpensive, insoluble base for a reaction that typically requires a strong, soluble one, thereby enhancing control and applicability in complex syntheses. nih.gov

Zinc-Mediated Synthesis of Activated Species

Zinc has historically played a crucial role in the synthesis of ketenes, which are key activated precursors for producing this compound. The first synthesis of diphenylketene, accomplished by Hermann Staudinger in 1905, relied on a zinc-mediated dehalogenation reaction. wikipedia.org

In this pioneering work, 2-chlorothis compound was treated with zinc metal. The zinc acts as a reducing agent, cleaving two chlorine atoms from the starting material to facilitate the formation of the highly reactive diphenylketene. wikipedia.orggu.se This reaction remains a classic example of using a metal to generate a valuable, activated intermediate. Diphenylketene can subsequently be treated with hydrogen chloride to produce this compound. orgsyn.orgorgsyn.org

Table 2: Staudinger's Zinc-Mediated Synthesis of Diphenylketene

Component Role in Reaction Reference
2-Chlorothis compound Starting Material wikipedia.org
Zinc (Zn) Dehalogenating Agent wikipedia.org

| Diphenylketene | Product (Activated Intermediate) | wikipedia.org |

Beyond this historical method, modern applications utilize zinc compounds, such as zinc(II) chloride (ZnCl₂), as Lewis acid catalysts. thieme-connect.de In this capacity, zinc chloride can activate carbonyl groups or other reactive sites within a molecule. For instance, acid chlorides like this compound can undergo zinc(II) chloride-mediated alkenylation. thieme-connect.de The zinc center can also play a dual role in other synthetic contexts, such as promoting deprotection and activating triple bonds for intramolecular attacks, showcasing its versatility in the synthesis of complex heterocyclic structures. nih.gov These zinc-mediated approaches provide powerful tools for creating activated species essential for advanced organic synthesis.

Reactivity Profiles and Complex Organic Transformations of Diphenylacetyl Chloride

Generation of Ketenes and Their Subsequent Reactions

The primary method for generating diphenylketene (B1584428) from diphenylacetyl chloride is through a dehydrohalogenation reaction. This process involves the removal of a hydrogen atom and a chlorine atom to form the characteristic ketene (B1206846) double bond system.

Dehydrohalogenation Mechanisms

The dehydrohalogenation of this compound to form diphenylketene is a well-established synthetic route. wikipedia.org This transformation is typically achieved by treating the acid chloride with a suitable base. The mechanism involves the abstraction of the α-proton by the base, followed by the elimination of the chloride ion to generate the ketene.

The choice of base is critical for the efficient generation of diphenylketene.

Tertiary Amines: Triethylamine (B128534) is a commonly used base for the dehydrohalogenation of this compound. wikipedia.orgorgsyn.org The reaction, often referred to as the Staudinger method, provides diphenylketene in good yields. wikipedia.org Tertiary amines like triethylamine act as a base to remove hydrogen chloride (HCl) from this compound, leading to the formation of diphenylketene. Cinchona alkaloids, which are also tertiary amines, can function as "shuttle" bases, promoting the initial dehydrohalogenation step. acs.org These amines can react rapidly and reversibly with the resulting arylketenes to form observable zwitterionic intermediates. nih.gov

NaH/Crown Ether: A combination of sodium hydride (NaH) and a crown ether, such as 15-crown-5 (B104581), offers an alternative and effective base system for generating ketenes. acs.orgacs.org In this system, NaH acts as a stoichiometric base, while the crown ether serves as a phase-transfer cocatalyst to solubilize the NaH. acs.orgacs.orgscispace.com This method is advantageous as it uses an inexpensive base and produces benign byproducts like sodium chloride and hydrogen gas. acs.org The inclusion of a catalytic amount of a "proton shuttle" like benzoylquinine (BQ) can dramatically increase the rate of ketene formation. acs.orgacs.org The proposed mechanism suggests that the shuttle base facilitates the dehydrohalogenation, and the proton is then transferred to the NaH. acs.orgacs.org Treating this compound with the NaH/15-crown-5/BQ system leads to the smooth formation of diphenylketene. acs.orgacs.org

Table 1: Comparison of Base Systems for Diphenylketene Generation

Base System Role of Components Advantages Disadvantages
Tertiary Amines (e.g., Triethylamine) Acts as a base to abstract the α-proton and facilitate HCl elimination. Well-established method, good yields. Can form ammonium (B1175870) salt byproducts that may interfere with subsequent reactions.
NaH/Crown Ether NaH is the stoichiometric base; crown ether is a phase-transfer catalyst. Uses an inexpensive base, produces benign byproducts, allows for pure ketene solutions via filtration. May require a catalytic "proton shuttle" for efficient reaction rates.

The formation of ketenes is a process governed by both kinetic and thermodynamic factors.

Kinetics: The rate of dehydrohalogenation is influenced by the strength and steric properties of the base, as well as the reaction conditions. For instance, with the NaH/crown ether system, the reaction at low temperatures is slow but is significantly accelerated by the addition of a proton shuttle catalyst. acs.orgacs.org Studies on the reaction of diphenylketene with various bases in aqueous solution have shown that the reaction rates are more dependent on the polarizability and steric bulk of the base rather than its basic strength, suggesting direct nucleophilic attack of the base on the ketene's carbonyl carbon. careerchem.com Computational studies on the thermal decomposition of diketene (B1670635) have shown that the formation of ketene is kinetically favored over other decomposition pathways. nih.gov

Role of Specific Base Systems (e.g., Tertiary Amines, NaH/Crown Ether)

Cycloaddition Reactions Involving Diphenylketene Intermediates

Diphenylketene is a versatile intermediate that readily undergoes cycloaddition reactions with a variety of unsaturated compounds. wikipedia.org These reactions are of significant synthetic importance for the construction of four-membered rings.

Diphenylketene reacts with carbonyl compounds, such as aldehydes and ketones, in a [2+2] cycloaddition to form β-lactones. wikipedia.orgnih.gov This reaction is a powerful tool for synthesizing these four-membered cyclic esters. The reaction can be catalyzed by various species, including chiral N-heterocyclic carbenes (NHCs) and phosphines, to achieve high yields and enantioselectivity. researchgate.netorganic-chemistry.orgacs.org For example, chiral NHCs have been shown to be effective catalysts for the formal [2+2] cycloaddition of diphenylketene with 2-oxoaldehydes, affording highly substituted β-lactones. organic-chemistry.org Similarly, chiral phosphines can catalyze the asymmetric synthesis of β-lactones from arylketoketenes and aromatic aldehydes. acs.org The mechanism of these catalyzed reactions often involves the formation of a zwitterionic intermediate.

Table 2: Examples of Catalyzed [2+2] Cycloadditions for β-Lactone Synthesis

Ketene Carbonyl Compound Catalyst Product Key Features Reference
Diphenylketene 2-Oxoaldehydes Chiral N-Heterocyclic Carbene Highly substituted β-lactones High yields, good diastereoselectivities, excellent enantioselectivities. organic-chemistry.org
Arylketoketenes Aromatic Aldehydes Chiral Phosphine (BINAPHANE) Highly substituted β-lactones Excellent enantioselectivity and high diastereoselectivity favoring the trans-diastereomer. acs.org
Alkylarylketenes Aldehydes Lewis Acid (Bu3SnOTf) and Chiral Ligand β-Lactones Good yields and moderate to good enantioselectivity. ethz.ch

Diphenylketene also participates in [2+2] cycloaddition reactions with carbon-carbon multiple bonds.

With Olefins: The reaction of diphenylketene with olefins leads to the formation of cyclobutanones. rroij.comacs.org This reaction can be promoted by Lewis acids, which enhance the electrophilicity of the ketene and accelerate the cycloaddition. researchgate.netnih.gov For instance, the reaction of diphenylketene with cyclopentadiene (B3395910) can yield both [2+2] and [4+2] cycloadducts, and the product distribution can be influenced by reaction conditions and the consideration of dynamic trajectories. nih.gov The stereochemistry of the resulting cyclobutanone (B123998) is influenced by the substituents on both the ketene and the olefin. wikipedia.orgacs.org

With Alkynes: The [2+2] cycloaddition of diphenylketene with alkynes produces cyclobutenones. wikipedia.orgnih.gov This reaction has been used to synthesize various substituted cyclobutenones. For example, the reaction with phenylacetylene (B144264) initially forms a cyclobutenone, which can then undergo further thermal rearrangement. wikipedia.org Similarly, reaction with alkyneselenolates yields 3-alkylseleno-2-cyclobutenones. lookchem.com The regiochemistry of the cycloaddition can be influenced by the substituents on the alkyne. lookchem.com Rhodium catalysts have been shown to mediate the cycloaddition of diaryl ketenes with internal alkynes to form furans through an unusual pathway. mdpi.com

Reactions with Isocyanates and Other Heterocumulenes

This compound serves as a precursor for generating highly reactive intermediates like diphenylketene, which readily participates in cycloaddition reactions with heterocumulenes. The dehydrochlorination of this compound, typically using a non-nucleophilic base such as triethylamine, yields diphenylketene in situ. orgsyn.orgsciencemadness.orggoogle.com This ketene can then react with various partners.

A notable example involves the reaction between 2-picolinoyl azide (B81097) and this compound, which was intended to produce a pyridopyrimidinedione via the cycloaddition of in situ generated 2-pyridyl isocyanate and diphenylketene. sciencemadness.org However, the reaction unexpectedly yielded 3-diphenylmethylpyrido[1,2-a] acs.orgmasterorganicchemistry.comambeed.comtriazine-2,4-dione. This outcome suggests a complex pathway where diphenylketene does not act as the immediate reaction partner. Instead, the reaction proceeds through the formation of diphenylmethyl isocyanate, which then undergoes a cycloaddition with the 2-pyridyl isocyanate. sciencemadness.org An authentic sample of diphenylmethyl isocyanate can be prepared via a Curtius rearrangement of diphenylacetyl azide, and its subsequent reaction with 2-pyridyl isocyanate confirms the formation of the triazine product. sciencemadness.org

The reactivity of this compound extends to other heterocumulenes like ketenimines. Ketenimines, when treated with organometallic reagents like DIBAL-H, can form intermediates that subsequently react with electrophiles such as this compound. lsu.edu Furthermore, diaminophosphonium diazaylides react with this compound to afford diphenyl-N-(substituted)ketenimines through a proposed mechanism involving an initial elimination to form diphenylketene, followed by an aza-Wittig reaction. sciencemadness.org

The generation of acyl isocyanates from acyl chlorides, including this compound, is a documented transformation, expanding the synthetic utility of this class of compounds. mdpi.com These reactions highlight the role of this compound as a source of diverse reactive intermediates for engaging with heterocumulene systems.

Nucleophilic Acylation and Coupling Reactions

The primary reactivity of this compound is centered on its electrophilic carbonyl carbon, making it an excellent reagent for nucleophilic acylation reactions. It is widely employed to introduce the bulky diphenylacetyl group into a variety of molecules, including amines, alcohols, and other nucleophilic substrates.

Aminolysis for Amide and Anilide Synthesis

The reaction of this compound with primary and secondary amines (aminolysis) is a robust and general method for the synthesis of amides and anilides. researchgate.net This nucleophilic acyl substitution typically proceeds smoothly at room temperature in an aprotic solvent, often with the addition of a base like triethylamine or pyridine (B92270) to neutralize the hydrochloric acid byproduct. researchgate.netscispace.com

This method has been successfully applied to a diverse range of amino compounds. For instance, various primary and secondary amines, including aniline, p-toluidine, butylamine (B146782), and cyclohexylamine, have been efficiently condensed with this compound to form the corresponding amides and anilides in high yields. google.comillinois.edu The reaction is often rapid, with studies showing amide formation in neutral phosphate (B84403) buffer conditions within minutes, highlighting an environmentally benign approach. google.comillinois.edu

The synthesis of poly(diphenylacetylene) bearing optically active anilide pendants showcases a more complex application. Here, a precursor polymer containing amino groups is condensed with an optically active carboxylic acid, but the fundamental principle of amide bond formation is analogous to the direct acylation of amines with an acid chloride. In other examples, this compound has been reacted with pyrrolidine (B122466) to produce N-diphenylacetyl-1-pyrrolidine, a key intermediate in the synthesis of ethereal analogs of iso-moramide. Similarly, it reacts with 8-amino-3-phenyl-1-azaazulene to yield the corresponding diphenylacetylamino derivative. google.com

The general conditions and scope are summarized in the table below.

Amine SubstrateBase/SolventProductYield (%)Reference
ButylaminePhosphate BufferN-Butyl-2,2-diphenylacetamide74 illinois.edu
AnilineDichloromethane (B109758)/Triethylamine2,2-Diphenyl-N-phenylacetamide- scispace.com
Pyrrolidine1,4-Dioxane(2,2-Diphenylacetyl)pyrrolidine82
8-Amino-3-phenyl-1-azaazuleneChloroform/TriethylamineN-(3-Phenyl-1-azaazulen-8-yl)-2,2-diphenylacetamide88 google.com
Various amines/anilinesPhosphate BufferCorresponding Amides/Anilides68-89 google.comillinois.edu

Esterification and Etherification Reactions

Esterification is a primary application of this compound, reacting readily with alcohols and phenols to form the corresponding diphenylacetate esters. This reaction follows the standard nucleophilic acyl substitution mechanism, where the hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of the acid chloride. The reaction is typically conducted in the presence of a base, such as pyridine or triethylamine, to scavenge the HCl generated.

This method is highly versatile and has been used to synthesize a wide array of esters. Examples include the esterification of tropine, 4-piperidinol, and various aminoalkanols like diethylaminoethanol to produce compounds with specific biological or material properties. masterorganicchemistry.com The reaction conditions are generally mild, often proceeding at temperatures between 0–25°C in aprotic solvents like dichloromethane or toluene. masterorganicchemistry.com this compound has also been employed as a regioselective protecting group for the primary hydroxyl groups of carbohydrates, such as cyclodextrins and methyl glycopyranosides, owing to its steric bulk.

The term "etherification" is not characteristic of the reactivity of acyl chlorides like this compound. The reaction of an acyl chloride with an alkoxide (the conjugate base of an alcohol) yields an ester, not an ether. masterorganicchemistry.com While some complex, multi-step syntheses or solvolysis reactions in specific solvents might ultimately lead to products containing an ether linkage, direct ether formation from this compound is not a standard transformation. For example, a process for synthesizing an ethereal analog of iso-moramide involved a multi-step sequence including an α-hydroxylation/etherification reaction on a derivative, not a direct etherification using the acyl chloride.

Alcohol SubstrateBase/SolventProductYield (%)Reference
Diethylaminoethanol-2-(Diethylamino)ethyl diphenylacetate-
Tropine-Tropacine (Tropine diphenylacetate)-
4-PiperidinolTriethylamine/DichloromethanePiperidin-4-yl 2,2-diphenylacetate- masterorganicchemistry.com
Cyclohexane-1-carboxylic acid-1-[(2,2-Diphenylacetyl)oxy]cyclohexane-1-carboxylic acid-
Methyl α-D-glucopyranosidePyridineMethyl 6-O-(2,2-diphenylacetyl)-α-D-glucopyranoside40

Acylation of Challenging Substrates (e.g., Sterically Hindered Systems, Hydroxyphthalides)

The steric hindrance of the diphenylacetyl group can be leveraged for selective acylations, but this compound itself can also acylate sterically demanding substrates, often with the aid of a potent catalyst. The acylation of hindered secondary and tertiary alcohols, which is often a slow or low-yielding process, can be effectively promoted. Catalysts such as 1-methylimidazole (B24206) have been shown to be efficient for the esterification of sterically hindered hydroxyl groups with various acylating agents, including potentially this compound. Titanocene(III) chloride has also been reported as a promoter for the acylation of alcohols, although very hindered tertiary alcohols still present a challenge.

A significant application is the acylative dynamic kinetic resolution (DKR) of 3-hydroxyphthalides. In this process, a chiral bicyclic imidazole (B134444) organocatalyst promotes the asymmetric acylation of racemic 3-hydroxyphthalides with this compound. The reaction proceeds with high enantioselectivity, yielding chiral phthalidyl esters. This method is particularly valuable as it allows for the synthesis of enantiomerically enriched prodrugs of important pharmaceuticals like naproxen (B1676952) and indomethacin. The success of this transformation relies on the effective kinetic resolution where the catalyst-acyl intermediate complex selectively reacts with one enantiomer of the rapidly equilibrating (dynamic) hydroxyphthalide.

SubstrateCatalyst/ConditionsProduct TypeEnantiomeric Ratio (e.r.)Reference
3-HydroxyphthalidesChiral Bicyclic Imidazole / Toluene, -80 °CChiral Phthalidyl Estersup to 99:1
3-HydroxyphthalidesChiral Bicyclic ImidazoleEnantiomerically enriched phthalidyl estersModerate to excellent
Sterically Hindered Alcohols1-MethylimidazoleCorresponding Esters-

Reactions with Cyanide and Isothiocyanate Derivatives

This compound reacts with various cyanide and isothiocyanate sources to generate valuable synthetic intermediates. The reaction with potassium thiocyanate (B1210189) in acetone (B3395972) provides a straightforward route to diphenylacetyl isothiocyanate. This intermediate is not typically isolated but is used in situ to react with nucleophiles. For example, subsequent addition of an amine, such as 2,3-dimethoxyaniline, results in the formation of N-acylthiourea derivatives. This sequential reaction provides a powerful method for constructing complex molecules containing the thiourea (B124793) moiety.

Similarly, this compound can be a precursor to diphenylacetyl cyanide. Acyl cyanides are a class of compounds that exhibit unique reactivity. The reactions of enolizable acyl cyanides, including diphenylacetyl cyanide, with other acid chlorides in the presence of a tertiary amine can lead to the formation of 1-cyano-1-alkenyl esters. ambeed.com This transformation highlights the ability of the diphenylacetyl group to participate in more complex C-C bond-forming reactions beyond simple acylation. The cyanation of organic compounds is a key transformation, and while direct cyanation with this compound using sources like NaCN or KCN is plausible, its primary documented use in this context is as a precursor to other reactive species.

Diversification through Functional Group Interconversions

The diphenylacetyl group, once installed, or this compound itself can be transformed into other functional groups, thereby diversifying the molecular scaffolds accessible from this reagent. A primary example of such an interconversion is the dehydrochlorination of this compound to form diphenylketene. orgsyn.org This reaction is typically achieved by treating the acid chloride with a non-nucleophilic tertiary amine, such as triethylamine, in an inert solvent like diethyl ether. orgsyn.orgacs.org The resulting diphenylketene is a versatile intermediate that can participate in a variety of reactions, most notably [2+2] cycloadditions to form four-membered rings.

Another significant functional group interconversion is the transformation of this compound into diphenylacetyl isothiocyanate. This is readily accomplished by reacting the acid chloride with a thiocyanate salt, such as potassium thiocyanate, in a solvent like acetone. The resulting acyl isothiocyanate is a powerful electrophile used to synthesize N-acyl thioureas and other sulfur- and nitrogen-containing heterocycles.

The chloride of this compound can also be displaced to form other derivatives. For example, its conversion to diphenylacetyl azide allows for the synthesis of diphenylmethyl isocyanate via a Curtius rearrangement upon heating. sciencemadness.org These interconversions transform the acyl chloride into different reactive species (ketene, isothiocyanate, isocyanate), each with its own unique reactivity profile, thus significantly broadening the synthetic utility of this compound beyond simple acylation.

Halogenation and Other Alpha-Substitutions

The presence of a hydrogen atom at the alpha-carbon of this compound allows for substitution reactions, leading to the introduction of various functional groups at this position. Halogenation is a particularly common transformation.

The direct chlorination of this compound at the alpha-position yields 2-chloro-2,2-diphenylacetyl chloride. ontosight.aichemsynthesis.com This derivative is synthesized from chlorodiphenylacetic acid using reagents like thionyl chloride or phosphorus trichloride. ontosight.ai The resulting compound, chlorothis compound, is a valuable intermediate in the synthesis of pharmaceuticals. ontosight.aisolubilityofthings.com

Similarly, bromination at the alpha-position can be achieved. The synthesis of 2-bromo-2,2-diphenylacetyl chloride can be accomplished through the bromination of diphenylacetic acid followed by chlorination. The direct bromination of this compound is also a viable route. For analogous compounds like phenylacetyl chloride, reagents such as N-bromosuccinimide (NBS) with an initiator like AIBN, or bromine in the presence of a catalyst like iron powder or aluminum chloride, are used to facilitate radical bromination at the alpha-position. Another method involves the use of sulphuryl chloride in the presence of an alkali metal bromide, such as sodium bromide, to achieve bromination of ketones. google.com These halogenated derivatives exhibit increased steric hindrance due to the additional phenyl group, which can influence their subsequent reactivity in nucleophilic substitution reactions.

The alpha-substitution of this compound is not limited to halogenation. The alpha-hydrogen can be removed by a base to form an enolate, which can then react with various electrophiles. For instance, the reaction of this compound with a base can lead to the formation of diphenylketene through dehydrochlorination. acs.orgorgsyn.org This ketene is a highly reactive intermediate that can undergo further reactions.

Table 1: Alpha-Halogenation of this compound Derivatives

Starting Material Reagent(s) Product Reference(s)
Chlorodiphenylacetic acid Thionyl chloride or Phosphorus trichloride 2-Chloro-2,2-diphenylacetyl chloride ontosight.ai
Diphenylacetic acid Bromination followed by chlorination 2-Bromo-2,2-diphenylacetyl chloride
Phenylacetyl chloride N-Bromosuccinimide (NBS), AIBN 2-Bromo-phenylacetyl chloride
Ketones (general) Sulphuryl chloride, Sodium bromide Brominated ketones google.com

Investigational Reduction and Rearrangement Pathways

The reduction of this compound has been a subject of investigation, sometimes leading to unexpected rearrangement products rather than the simple reduction of the acyl chloride.

A notable example is the attempted Rosenmund reduction of this compound. acs.org This catalytic hydrogenation over a poisoned palladium catalyst, which typically reduces acyl chlorides to aldehydes, did not yield the expected diphenylacetaldehyde. Instead, the major products were identified as 1,1,2,2-tetraphenylethane (B1595546) and diphenylacetic acid. acs.org The formation of tetraphenylethane suggests a rearrangement pathway, possibly involving the thermal decomposition of this compound at the reaction temperatures into intermediates like diphenylketene or diphenylchloromethane, which can then dimerize. acs.org

Another significant rearrangement pathway involving this compound is the Arndt-Eistert synthesis. organic-chemistry.orgwikipedia.orgslideshare.net This reaction sequence is a method for the one-carbon homologation of carboxylic acids. In this process, this compound is first reacted with diazomethane (B1218177) to form an α-diazoketone. organic-chemistry.orgwikipedia.org This intermediate then undergoes a Wolff rearrangement, typically catalyzed by silver(I) salts, to form a ketene. organic-chemistry.org This ketene can then be trapped by a nucleophile, such as water, an alcohol, or an amine, to yield the homologous carboxylic acid, ester, or amide, respectively. organic-chemistry.org This pathway demonstrates a sophisticated transformation of the diphenylacetyl framework.

Other reductions of the diphenylacetyl moiety have been explored in the context of synthesizing more complex molecules. For example, the carbonyl group can be reduced to an amine using reducing agents like lithium aluminum hydride, as seen in the synthesis of N-(3,5-dimethylphenyl)-2,2-diphenylacetamide from 3,5-dimethylphenylamine and 2,2-diphenylacetyl chloride. evitachem.com Similarly, the reduction of 1-diphenylacetyl-4-nitrosopiperazine with lithium aluminum hydride yields 1-(2,2-diphenylethyl)-4-aminopiperazine, indicating the reduction of both the nitroso and the amide carbonyl groups. googleapis.com

Table 2: Investigational Reduction and Rearrangement Products of this compound

Reaction Reagents/Conditions Major Product(s) Notes Reference(s)
Rosenmund Reduction H₂, Pd/BaSO₄ (poisoned), Toluene (boiling) 1,1,2,2-Tetraphenylethane, Diphenylacetic acid Did not yield the expected diphenylacetaldehyde. acs.org

Mechanistic Elucidation of Diphenylacetyl Chloride Transformations

Solvolysis Reaction Mechanisms

The solvolysis of diphenylacetyl chloride involves the displacement of the chloride ion by a solvent molecule. The mechanism of this process has been a subject of detailed kinetic studies to determine whether it proceeds through a dissociative (SN1) or an associative (SN2) pathway.

The extended Grunwald-Winstein equation is a powerful tool for investigating the mechanism of solvolysis reactions. The equation is expressed as:

log(k/k₀) = lNT + mYCl

where k and k₀ are the specific rates of solvolysis in a given solvent and in the reference solvent (80% ethanol), respectively. The parameters l and m represent the sensitivity of the solvolysis rate to the solvent's nucleophilicity (NT) and ionizing power (YCl), respectively.

Kinetic data for the solvolysis of this compound in 34 different solvent mixtures have been analyzed using this equation. researchgate.net The analysis yielded an l value of 0.76 ± 0.06 and an m value of 0.34 ± 0.04, with a correlation coefficient (R²) of 0.932. researchgate.net The significant values for both l and m suggest a mechanism with substantial contributions from both nucleophilic attack by the solvent and charge separation in the transition state. researchgate.netingentaconnect.comcdnsciencepub.com These findings are consistent with a bimolecular SN2 pathway. researchgate.netresearchgate.net

Table 1: Grunwald-Winstein Parameters for the Solvolysis of this compound

Parameter Value Interpretation
l (Sensitivity to Nucleophilicity) 0.76 ± 0.06 Indicates significant covalent bond formation with the solvent in the transition state. researchgate.net
m (Sensitivity to Ionizing Power) 0.34 ± 0.04 Suggests a moderate degree of charge separation at the transition state. researchgate.net
R² (Correlation Coefficient) 0.932 Shows a good correlation of the kinetic data with the extended Grunwald-Winstein equation. researchgate.net

The rate of solvolysis of this compound is markedly influenced by the solvent composition. Studies have been conducted in a wide range of pure and binary aqueous solvents, including mixtures with ethanol, methanol, acetone (B3395972), 2,2,2-trifluoroethanol (B45653) (TFE), and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). researchgate.netresearchgate.net

The reaction rates show variations that are dependent on both the nucleophilicity and the ionizing power of the medium. researchgate.net For instance, the analysis of rate-rate profiles in TFE-water and TFE-ethanol mixtures helps to dissect the different solvation effects on the reaction. researchgate.net Furthermore, the solvent kinetic isotope effect (SKIE), determined as k(MeOH)/k(MeOD), was found to be 1.62. researchgate.net This value supports a mechanism where the solvent acts as a nucleophile in the rate-determining step, which is characteristic of an SN2 reaction. researchgate.net

Activation parameters provide additional evidence for the proposed mechanism. The enthalpy of activation (ΔH≠) values are relatively small and positive (ranging from 7.7 to 16.3 kcal/mol), while the entropy of activation (ΔS≠) values are large and negative (ranging from -24.6 to -53.4 cal/mol/K). researchgate.net The large negative entropy of activation is indicative of a highly ordered, bimolecular transition state. researchgate.netresearchgate.net

Table 2: Representative Solvolysis Rate Constants (k) for this compound at 10.0 °C

Solvent k x 10-5 (s-1)
100% Ethanol 9.04
90% Ethanol 36.3
80% Ethanol 77.6
100% Methanol 38.0
90% Methanol 102
80% Methanol 184
90% Acetone 0.231
80% TFE-20% Ethanol 2.50
97% TFE 0.165

Data sourced from studies on the solvolysis of this compound. researchgate.net

The kinetic data from Grunwald-Winstein analysis and activation parameters allow for a detailed characterization of the transition state for the solvolysis of this compound. The ratio of sensitivities, l/m, is approximately 2.2. researchgate.net This value falls within the range typically observed for SN2 reactions and suggests that the degree of bond formation in the transition state is more significant than the degree of bond fission. researchgate.net

The combination of a substantial l value, a moderate m value, a large negative ΔS≠, and a SKIE value greater than unity strongly supports a bimolecular mechanism. The transition state can be described as an associative structure where the nucleophilic solvent molecule is forming a bond to the carbonyl carbon concurrently with the cleavage of the carbon-chlorine bond. The ordering of solvent molecules around this charged, bimolecular transition state accounts for the large negative entropy of activation. researchgate.net

Solvent Effects on Reaction Rates and Pathways

Detailed Studies of Ketene (B1206846) Formation Mechanisms

This compound is a common precursor for the synthesis of diphenylketene (B1584428), a highly reactive intermediate. The formation of the ketene proceeds via a dehydrohalogenation reaction, where a base removes the α-proton and the chloride ion is eliminated. orgsyn.org

One established method involves treating this compound with a tertiary amine, such as triethylamine (B128534), in an anhydrous solvent like diethyl ether. orgsyn.orgdtic.mil The triethylamine acts as the base, abstracting the acidic α-hydrogen to form an enolate intermediate, which then expels the chloride ion to yield diphenylketene. orgsyn.org

More recent methodologies have explored alternative base systems. One such system uses sodium hydride (NaH) as an inexpensive stoichiometric base in conjunction with a crown ether, like 15-crown-5 (B104581), and a catalytic amount of a "shuttle" base, such as benzoylquinine (BQ). acs.org In this proposed mechanism, the shuttle base effects the dehydrohalogenation to generate the ketene. acs.org The formation of diphenylketene in this system is confirmed by its characteristic yellow color and an IR spectroscopic stretch at 2100 cm⁻¹. acs.org This method has been successfully applied to the in situ generation of ketenes for use in asymmetric synthesis. acs.org

Enantioselectivity and Diastereoselectivity in Asymmetric Reactions

This compound, primarily through its conversion to diphenylketene, can participate in stereoselective reactions. While diphenylketene itself is achiral, its reactions with chiral nucleophiles or in the presence of chiral catalysts can lead to stereoselective outcomes. Ketenes generated in situ from acid chlorides are key intermediates in the catalytic, asymmetric synthesis of important structural motifs like β-lactams. acs.orgresearchgate.net

For example, ketenes generated from various acid chlorides (though not specifically this compound in the cited study) have been used in enantioselective tandem α-chlorination/esterification reactions and in the synthesis of β-lactams with high enantiomeric excess (ee) and diastereomeric ratios (dr). acs.org The reaction of a ketene with an imine in the presence of a chiral catalyst is a classic strategy for producing β-lactams stereoselectively. researchgate.net

In a different context, this compound has been used as a bulky protecting group in regioselective acylation reactions, although in some specific cases with sugar derivatives, it provided lower regioselectivity compared to other acylating agents. researchgate.netsemanticscholar.org

Identification and Characterization of Reactive Intermediates

The primary reactive intermediate generated from this compound in elimination reactions is diphenylketene ((C₆H₅)₂C=C=O). orgsyn.orgdtic.milacs.org Its formation has been confirmed through spectroscopic methods, such as infrared spectroscopy which detects its characteristic absorption band around 2100 cm⁻¹, and by trapping experiments. acs.orgunt.edu Diphenylketene is a highly electrophilic species due to the sp-hybridized central carbon atom and readily undergoes cycloaddition reactions or nucleophilic attack. researchgate.net

In the context of solvolysis, the reaction is proposed to proceed through a bimolecular associative transition state rather than a discrete, stable intermediate like an acylium ion. researchgate.net The kinetic evidence points away from a long-lived cationic intermediate that would be expected in a pure SN1 mechanism.

Upon reaction with nucleophiles, diphenylketene can form zwitterionic intermediates . For instance, nucleophilic attack on the carbonyl carbon of the ketene can lead to an enolate, which is a key intermediate in many subsequent transformations. In catalytic asymmetric reactions, the interaction between the ketene and a chiral catalyst (e.g., a cinchona alkaloid derivative) forms a chiral catalyst-ketene adduct (such as a chiral ammonium (B1175870) enolate), which then reacts with the substrate to control the stereochemical outcome of the product. nih.gov

Theoretical and Computational Investigations of Diphenylacetyl Chloride and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. It has been widely applied to investigate diphenylacetyl chloride and its derivatives, often using hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G+(2d,p) or 6-311G+(2d,p) to achieve a balance between accuracy and computational cost. zenodo.org These methods are instrumental in determining optimized geometries, electronic characteristics, and spectroscopic parameters.

Geometry optimization calculations are used to find the minimum energy structure of a molecule, providing detailed information on bond lengths, bond angles, and dihedral angles. For derivatives of this compound, such as N-substituted thioureas and semicarbazides, DFT and molecular mechanics methods have been used to determine their stable three-dimensional structures. zenodo.orgmdpi.com

In a study on N-(2,2-diphenylacetyl)-N'-(naphthalen-1yl)-thiourea, a derivative synthesized from this compound, theoretical calculations were performed using various DFT methods (BLYP, B3PW91, B3LYP) with the 6-31G(d,p) basis set. researchgate.net The calculated geometric parameters were then compared with experimental data from single-crystal X-ray diffraction, showing a high degree of correlation and validating the accuracy of the computational models. researchgate.net Similarly, conformational analysis of 4-aryl-(thio)semicarbazides linked with a diphenylacetyl group revealed distinct conformational preferences ("cis" vs. "trans") depending on the substitution, which influences their molecular geometry. mdpi.com

Crystallographic studies of compounds synthesized from this compound, such as 2-isocyano-4-methylphenyl diphenylacetate, provide precise experimental data on the molecule's geometry in the solid state. researchgate.netresearchgate.net For instance, the angle between the OCO plane and the 2-isocyano-4-methylphenyl plane was found to be 69.10 (16)°. researchgate.netresearchgate.net Such experimental data is invaluable for benchmarking and refining the computational methods used for geometry optimization.

Table 1: Selected Optimized Geometrical Parameters for Diphenylacetyl Derivatives

ParameterCompound TypeComputational MethodCalculated/Experimental ValueReference
C-N Bond LengthCarbonyl Thiourea (B124793) DerivativeB3LYP/6-31G+(2d,p)Shorter than normal C-N single bond, indicating partial double bond character due to resonance. zenodo.org
C-S Bond LengthCarbonyl Thiourea DerivativeB3LYP/6-31G+(2d,p)Shows partial double bond character. zenodo.org
Angle between OCO and Aryl Planes2-isocyano-4-methylphenyl diphenylacetateX-ray Crystallography69.10 (16)° researchgate.netresearchgate.net
Conformation of C(=O)NHNHC(=S) coreDiphenylacetyl Thiosemicarbazide (B42300)OPLS Force Field"cis" conformation mdpi.com
Conformation of C(=O)NHNHC(=O) coreDiphenylacetyl Semicarbazide (B1199961)OPLS Force Field"trans" conformation mdpi.com

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov

Theoretical studies on derivatives of this compound have extensively used DFT to analyze their electronic structure. For a fluorescent probe derived from diphenylacetyl isothiocyanate, the HOMO and LUMO energy levels were calculated to be -5.34 eV and -1.28 eV, respectively, resulting in a HOMO-LUMO gap of 4.06 eV. rsc.org A smaller energy gap generally implies a higher reactivity. nih.gov Upon complexation with an analyte, this energy gap was observed to decrease, indicating a charge transfer interaction. rsc.org

Molecular Electrostatic Potential (MEP) maps are another tool used to visualize charge distribution and predict sites for electrophilic and nucleophilic attack. Furthermore, Natural Bond Orbital (NBO) analysis can quantify charge transfer between molecules. In the study of the aforementioned fluorescent probe, NBO analysis revealed a charge transfer of -0.02687e⁻ from the probe to the analyte upon complexation. rsc.org Computational analysis of diphenylacetyl (thio)semicarbazides showed that the calculated dipole moments for the thiosemicarbazide series (6.34–7.04 D) were significantly larger than for the semicarbazide series (0.92–1.58 D), reflecting a major difference in electrostatic distribution arising from their distinct geometries. mdpi.com

Table 2: Calculated Electronic Properties of Diphenylacetyl Derivatives

CompoundPropertyCalculated ValueComputational MethodReference
Fluorescent Probe (MPT)HOMO Energy-5.34 eVDFT rsc.org
Fluorescent Probe (MPT)LUMO Energy-1.28 eVDFT rsc.org
Fluorescent Probe (MPT)HOMO-LUMO Gap4.06 eVDFT rsc.org
MPT-DFX ComplexHOMO-LUMO Gap3.70 eVDFT rsc.org
Diphenylacetyl SemicarbazidesDipole Moment0.92 - 1.58 DOPLS mdpi.com
Diphenylacetyl ThiosemicarbazidesDipole Moment6.34 - 7.04 DOPLS mdpi.com

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental spectra. Theoretical vibrational frequencies (FTIR and FT-Raman) and nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental results.

For several carbonyl thiourea derivatives of this compound, DFT calculations at the B3LYP/6-31G+(2d,p) and B3LYP/6-311G+(2d,p) levels provided theoretical vibrational frequencies that showed excellent correlation (R² > 0.99) with experimental FTIR data. zenodo.org The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. zenodo.org In the same study, the calculated NMR shifts were found to be in good agreement with the experimental values. zenodo.org This predictive power is crucial for confirming molecular structures and understanding the vibrational modes and electronic environment of the nuclei. While experimental spectra for this compound are available in databases like PubChem, detailed computational studies on the parent molecule are less common than for its more complex derivatives. nih.gov

Understanding the non-covalent interactions that govern molecular recognition and crystal packing is a key area of computational investigation. In the crystal structure of 2-isocyano-4-methylphenyl diphenylacetate, a derivative of this compound, molecules are linked by intermolecular C=O⋯H(phenyl) and bifurcated N≡C⋯H hydrogen bonds, which assemble the molecules into one-dimensional arrays. researchgate.netresearchgate.net

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in crystal structures, helping to identify the key forces driving crystal packing. researchgate.net Computational studies on fluorescent probes derived from diphenylacetyl isothiocyanate have modeled the complexation with analytes, calculating interaction energies to determine the most stable binding site. rsc.org For example, the interaction energy between the probe MPT and the analyte DFX was calculated to be -29.05 kcal mol⁻¹ at the most favorable site. rsc.org Such studies are vital for designing molecules with specific binding properties. The potential for Cl–π interactions, where the chlorine atom interacts with an aromatic ring, is also a relevant consideration for chlorine-containing molecules like this compound. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Mechanistic Modeling and Transition State Characterization

Computational chemistry is essential for elucidating reaction mechanisms by modeling reaction pathways and characterizing the high-energy transition states that are difficult to observe experimentally. mit.edu The solvolysis of this compound has been the subject of kinetic studies that use computational models to interpret the results. researchgate.netcdnsciencepub.com

The application of the extended Grunwald-Winstein equation to the solvolysis of this compound in 34 different solvent systems yielded sensitivity parameters of l = 0.76 and m = 0.34. researchgate.net These values, along with the l/m ratio of 2.2, suggest an associative SN2 mechanism where nucleophilic attack by the solvent (bond formation) is more advanced than the departure of the chloride ion (bond breaking) in the transition state. researchgate.net This interpretation is further supported by calculated activation parameters, which show relatively small positive enthalpies of activation (ΔH‡ = 7.7–16.3 kcal/mol) and large negative entropies of activation (ΔS‡ = -24.6 to -53.4 cal/mol/K). researchgate.net

DFT computations on the hydrolysis of other acid chlorides have shown that the transition state structure can vary significantly with substituents and solvent, ranging from "tight" associative structures to "loose" cationic ones, illustrating a spectrum of SN2 character. researchgate.net These models provide a detailed picture of the geometric and electronic changes that occur along the reaction coordinate.

Solvation Models and Environmental Effects on Reactivity

The surrounding solvent environment can have a profound impact on the stability of reactants, products, and transition states, thereby influencing reaction rates and mechanisms. Computational models are crucial for understanding these effects.

In the study of this compound solvolysis, the reaction was carried out in a wide range of solvents, including ethanol, methanol, and aqueous binary mixtures with acetone (B3395972) and fluoroalcohols. researchgate.net The Grunwald-Winstein analysis explicitly models the effect of the solvent's nucleophilicity (N) and ionizing power (Y) on reactivity. researchgate.netcdnsciencepub.com The correlation analysis for this compound demonstrated its sensitivity to both of these solvent properties, confirming the importance of the solvent's role as both a nucleophile and an ionizing medium in the SN2 reaction mechanism. researchgate.net

In quantum chemical calculations, solvent effects are often incorporated using either explicit or implicit models. Explicit models involve including a number of solvent molecules directly in the calculation, while implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net These models have been used to study the hydrolysis of various acid chlorides, showing how solvent molecules can act as catalysts by stabilizing the transition state through general base and general acid catalysis. researchgate.net

Catalytic Strategies Employing Diphenylacetyl Chloride in Organic Synthesis

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful alternative to traditional metal-based catalysts. Diphenylacetyl chloride has been effectively employed in several organocatalytic systems.

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as highly effective organocatalysts for a wide array of chemical transformations. nih.govchalmers.se Their strong electron-donating ability allows them to activate substrates in various ways. scripps.edu In the context of this compound, NHCs can facilitate reactions through the formation of acyl azolium intermediates. These intermediates are key in domino reactions, which allow for the construction of complex molecular architectures in a single step. nih.gov For instance, the reaction of an NHC with an α,β-unsaturated acid fluoride, a related acyl halide, can generate an α,β-unsaturated acyl azolium and a dienolate, leading to the formation of 1,3-cyclohexadienes. nih.gov While direct examples involving this compound are not extensively detailed in the provided results, the principles of NHC catalysis with acyl halides are well-established and applicable.

Amine-Catalyzed Transformations

Tertiary amines are widely utilized as catalysts in reactions involving acyl chlorides. They can function as "shuttle" bases to promote dehydrohalogenation, leading to the in situ generation of ketenes from acyl chlorides like this compound. acs.org This methodology has been successfully applied to the catalytic, enantioselective synthesis of β-lactams. acs.org For example, the reaction of hydrocinnamoyl chloride with an α-imino ester in the presence of a cinchona alkaloid-derived catalyst (a tertiary amine) and a stoichiometric base like sodium hydride affords β-lactams in good yield and high enantioselectivity. acs.org

Furthermore, amine catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) are effective in promoting acylation reactions. In the synthesis of N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide from this compound and 1-naphthalenemethylamine, the use of 10 mol% DMAP has been shown to increase yields from 70% to 92%. smolecule.com

CatalystReactantsProductYieldReference
Benzoylquinine (BQ)Hydrocinnamoyl chloride, α-imino estercis-(3R,4R)-β-lactam60% acs.org
4-Dimethylaminopyridine (DMAP)This compound, 1-naphthalenemethylamineN-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide92% smolecule.com

Metal-Free Catalysis for Amidation and Related Processes

The formation of amides from acyl chlorides is a fundamental transformation in organic synthesis. Metal-free conditions for these reactions are highly desirable from an environmental and economic perspective. researchgate.nettandfonline.com this compound can undergo efficient condensation with primary and secondary amines in a phosphate (B84403) buffer, a green chemical approach, to produce the corresponding amides in high yields. researchgate.nettandfonline.com This method is advantageous due to the simple isolation of the product via filtration or precipitation. researchgate.nettandfonline.com

In a different approach, a protocol for amide bond formation using in situ generated acyl fluorides from carboxylic acids has been developed for sterically hindered substrates and electron-deficient amines. rsc.org While this method doesn't directly use this compound, it demonstrates a strategy for coupling diphenylacetic acid with diisopropylamine, a reaction that gives low yields with standard methods. rsc.org

Transition Metal-Catalyzed Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. eie.grrsc.orgnih.govresearchgate.net While the direct use of this compound in common cross-coupling reactions like Suzuki-Miyaura or Heck is not extensively documented in the provided search results, the underlying principles of these reactions with acyl chlorides are well-established. eie.gr For instance, palladium-catalyzed cross-coupling reactions of acyl chlorides with terminal alkynes (Sonogashira-type coupling) are known to produce 1,3-disubstituted prop-2-yn-1-ones. eie.gr It is plausible that this compound could participate in similar transformations.

Phase Transfer Catalysis in Multiphase Systems

Phase transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, often an aqueous and an organic phase. wikipedia.org This is typically achieved using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports one of the reactants across the phase boundary. wikipedia.org

This compound has been utilized in PTC systems. For instance, in the synthesis of an ethereal analog of iso-moramide, a key step involves the transformation of a chloro-derivative with N-diphenylacetyl-1-pyrrolidine under PTC conditions. nih.govmdpi.com This reaction employed an O2-saturated DMSO/NaOH mixture as the oxidant and N-benzyl-N,N,N-triethylammonium chloride (TEBA(Cl)) as the phase transfer catalyst. mdpi.com

Another example involves the use of cyclopropenium ions as phase transfer catalysts for the addition of acid chlorides to epoxides. nih.gov While phenylacetyl chloride was used in the specific examples provided, the methodology is applicable to other acid chlorides like this compound. nih.gov

Catalyst SystemReactantsProductYieldReference
O2-saturated DMSO/NaOH, TEBA(Cl)Chloro-derivative, N-diphenylacetyl-1-pyrrolidineEthereal analog of iso-moramide31% mdpi.com

Enantioselective Catalysis in Complex Molecule Synthesis

Enantioselective catalysis aims to produce a specific enantiomer of a chiral product. wikipedia.org This is crucial in the synthesis of pharmaceuticals, where different enantiomers can have vastly different biological activities. This compound can be involved in enantioselective synthesis, often through the use of chiral auxiliaries. wikipedia.orgwilliams.edu A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgwilliams.edu

While a direct example of this compound being attached to a chiral auxiliary for an asymmetric reaction is not provided, the principle is demonstrated in the synthesis of optically active 2-hydroxyamide derivatives. This process involves the kinetic resolution of racemic 2-hydroxyamides containing a diphenylacetyl component, using a chiral acyl-transfer catalyst. researchgate.net

Furthermore, the dehydrohalogenation of this compound with triethylamine (B128534) is a known method for preparing diphenylketene (B1584428), a versatile intermediate in organic synthesis. dcu.ie This ketene (B1206846) can then participate in asymmetric reactions.

Advanced Applications of Diphenylacetyl Chloride in Synthetic Disciplines

Utility as a Versatile Building Block in Complex Molecular Architectures

Diphenylacetyl chloride (C₁₄H₁₁ClO) is a highly reactive acyl chloride that serves as a valuable building block in organic synthesis. orgsyn.orgchemicalbook.com Its utility stems from the presence of the acyl chloride functional group, which readily reacts with nucleophiles, and the bulky diphenylmethyl group, which can direct the stereochemistry of reactions and confer specific properties to the final molecule. This reactivity makes it an essential reagent for introducing the diphenylacetyl moiety into a wide range of molecular scaffolds, facilitating the construction of complex and sterically hindered structures. chemicalbook.comnih.gov

A notable application is in the regioselective acylation of cyclodextrins, which are complex cyclic oligosaccharides. wum.edu.plallchemlifescience.com The reaction with this compound allows for the precise modification of specific hydroxyl groups on the cyclodextrin (B1172386) rim, a crucial step in creating tailored host-guest systems and novel materials. allchemlifescience.com Furthermore, it is a key reactant in the synthesis of 1,3-Indandione derivatives, such as 1,3-Indandione, 2-bromo-2-(diphenylacetyl)-, which are themselves important intermediates for biologically active compounds and materials. nih.gov

The diphenylacetyl group also functions effectively as a protecting group in the synthesis of natural product analogs. For instance, it is used for the selective protection of the primary hydroxyl group of β-thymidine, a critical step in the multi-stage synthesis of its α-anomer, which is explored for potential therapeutic applications. Current time information in Bangalore, IN. This strategic use of this compound highlights its role in enabling complex synthetic pathways that would otherwise be challenging.

Table 1: Examples of Complex Molecules Synthesized Using this compound

Molecule ClassSpecific Example/ApplicationRole of this compound
Modified CyclodextrinsRegioselective acylation of cyclomalto-oligosaccharidesAcylating agent for selective modification
Indandione Derivatives1,3-Indandione, 2-bromo-2-(diphenylacetyl)-Key reactant to introduce the diphenylacetyl group
Nucleoside AnalogsSynthesis of α-thymidineReagent for selective protection of a primary alcohol
Peptide Nucleic AcidsProtection of cytosine nucleobaseProtecting group for the exocyclic amine

Role in Pharmaceutical Intermediate Synthesis

The structural and reactive properties of this compound make it a significant intermediate in the pharmaceutical industry. It is employed in the synthesis of a variety of therapeutic agents, from central nervous system drugs to antibiotics and anti-inflammatory compounds. orgsyn.orgwum.edu.pl

Precursors for Benzodiazepines and Other Anxiolytics

This compound is reported to be a useful building block in the synthesis of benzodiazepines, a major class of psychoactive drugs known for their anxiolytic, sedative, and hypnotic properties. orgsyn.orgorgsyn.org These compounds are typically synthesized through the condensation of precursors like o-phenylenediamine (B120857) with various carbonyl compounds or their equivalents. nih.govsrce.hr While this compound is cited as a reagent in the preparation of benzodiazepines, specific reaction pathways detailing its incorporation into common benzodiazepine (B76468) structures are not extensively documented in readily available literature. orgsyn.org

Synthesis of Analgesic and Anti-inflammatory Agents

This compound is a key precursor in the synthesis of several compounds with analgesic and anti-inflammatory activities. It is used to prepare N-substituted amides that exhibit local anesthetic properties. wum.edu.plallchemlifescience.com

Research has demonstrated its utility in creating potent non-steroidal anti-inflammatory drugs (NSAIDs). A notable example is the synthesis of 2-O-(diphenylacetyl)salicylic acid derivatives. These compounds, which are analogs of aspirin (B1665792), have shown significant anti-inflammatory effects in in-vitro studies. The synthesis involves the acylation of a salicylic (B10762653) acid derivative with this compound.

Furthermore, this compound is instrumental in the synthesis of novel opioid receptor modulators. In a chemoenzymatic synthesis of an ethereal analog of iso-moramide, a potentially powerful analgesic, diphenylacetic acid is first converted to this compound, which is then used to construct the target molecule. Similarly, a series of 1-diphenylacetyl-4-aryl-(thio)semicarbazides have been synthesized and evaluated, with several thiosemicarbazide (B42300) derivatives showing strong antinociceptive activity in animal models.

Table 2: this compound in the Synthesis of Analgesic and Anti-inflammatory Agents

Therapeutic ClassCompound Series/ExampleRole of this compoundResearch Finding
Anti-inflammatory2-O-(diphenylacetyl)salicylic acidsAcylating agent to create aspirin analogsProducts exhibit in-vitro anti-inflammatory effects.
Analgesic (Opioid)Ethereal analog of iso-moramidePrecursor to N-diphenylacetyl-1-pyrrolidine intermediateThe final compound is a potential powerful synthetic opiate.
Analgesic1-Diphenylacetyl-4-aryl-thiosemicarbazidesIntroduces the diphenylacetyl moietyCompounds exhibit strong antinociceptive activity.
Local AnestheticN-substituted amidesAcylating agentResulting amides possess local anesthetic properties. wum.edu.plallchemlifescience.com

Development of Novel Beta-Lactam Antibiotics

The β-lactam ring is the core structural feature of many essential antibiotics, including penicillins and cephalosporins. This compound plays a role in the synthesis of novel β-lactam structures through the Staudinger cycloaddition, which involves the reaction of an imine with a ketene (B1206846), often generated in situ from an acyl chloride.

A study focused on creating new β-lactam antibiotics utilized this compound to acylate the antibiotic nuclei 6-aminopenicillanic acid (6-APA) and 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA). The resulting antibiotics were tested against gram-positive and gram-negative bacteria, with the study suggesting that the diphenylacetyl side chain contributed to greater antibacterial effects compared to other tested acyl chlorides. This compound has also been used as a reagent to synthesize β-lactam estrogen receptor antagonists, demonstrating its versatility in creating β-lactam scaffolds with diverse biological targets beyond antibacterial action. wum.edu.pl

Contribution to Natural Product Analog Synthesis

The synthesis of analogs of natural products is a key strategy in drug discovery to improve efficacy, stability, or to probe structure-activity relationships. This compound is a valuable tool in this area.

Its application in synthesizing cannabinoid analogs has been documented. It is also used in the chemoenzymatic synthesis of optically active compounds like ethereal analogs of iso-moramide, which mimics a natural product scaffold. Another significant use is in the synthesis of α-thymidine analogues. Here, this compound serves as a selective protecting group for the primary alcohol of β-thymidine, enabling the critical epimerization step to form the desired α-analog for antimalarial screening. Current time information in Bangalore, IN. This role as a protecting group is also seen in the synthesis of peptide nucleic acid (PNA) analogs, where it is used to protect the N⁴-amino group of cytosine during the assembly of the PNA backbone.

Applications in Agrochemical and Pesticide Development

This compound serves as an intermediate in the manufacture of certain agrochemicals and pesticides. orgsyn.orgnih.gov Its derivatives are used to create active ingredients with herbicidal and rodenticidal properties.

A prominent example is its role in the synthesis of Diphacinone, which is 2-(diphenylacetyl)-1,3-indandione. nih.gov Diphacinone is a widely used anticoagulant rodenticide that functions by inhibiting vitamin K-dependent clotting factors, leading to fatal hemorrhage in rodents.

Additionally, N,N-dialkyl-diphenylacetamides, which are synthesized from the reaction of this compound with dialkylamines, have been developed and patented for their use as herbicides. The introduction of the diphenylacetyl group is crucial for the biological activity of these molecules.

Table 3: Agrochemicals Derived from this compound

Agrochemical NameTypeSynthetic Role of this compound
DiphacinoneRodenticide (Anticoagulant)Key precursor in the synthesis of 2-(diphenylacetyl)-1,3-indandione. nih.gov
N,N-dialkyl-diphenylacetamidesHerbicideAcylating agent to produce the final active amide.

Contributions to High-Performance Materials Science

The utility of this compound in materials science is often linked to its role as a precursor for in situ generation of diphenylketene (B1584428). This highly reactive intermediate can then be employed in polymerization reactions to create high-performance materials with specialized properties.

A notable application is in the synthesis of polymers containing mechanophores—mechanically sensitive units that change their properties in response to mechanical stress. Research has demonstrated the use of this compound in the creation of a Dioxetane-Anthracene-Oxazine (DAO) mechanophore centered within a poly(methyl acrylate) (PMA) polymer chain (DAO-PMA). rsc.org In this process, this compound is added to a solution containing a custom initiator molecule. rsc.org The addition of a base, such as triethylamine (B128534), facilitates an elimination reaction, generating diphenylketene in situ. rsc.org This ketene then undergoes a [2+2] cycloaddition with the initiator, forming the core mechanophore structure which is subsequently polymerized. rsc.org The resulting DAO-PMA polymer exhibits properties that can be altered by mechanical force, showcasing a sophisticated application of this compound in the development of advanced, functional materials. rsc.org

Table 1: Synthesis of DAO Mechanophore-Centered Polymer

Reagent/Component Role in Synthesis Reference
This compound Precursor for in situ generation of diphenylketene. rsc.org
Triethylamine Base used to facilitate the dehydrochlorination of this compound to form diphenylketene. rsc.org
Custom Initiator (Compound 3) Reacts with diphenylketene in a cycloaddition to form the DAO mechanophore. rsc.org

This synthetic strategy highlights how a relatively simple acyl chloride can be instrumental in constructing complex polymeric architectures designed for high-performance applications, such as stress sensing or self-healing materials. rsc.orgsolubilityofthings.com

Regioselective Protective Group Chemistry in Carbohydrate Synthesis

The synthesis of complex carbohydrates and oligosaccharides is a significant challenge due to the presence of multiple hydroxyl groups with similar reactivity on a single monosaccharide unit. rsc.orgacademie-sciences.fr The ability to selectively protect one hydroxyl group over others is crucial for controlled glycosylation and the construction of complex glycan structures. rsc.orgwiley-vch.de this compound has emerged as a valuable reagent for this purpose, acting as a regioselective protective group, particularly for primary alcohols. researchgate.netchemicalbook.com

The effectiveness of this compound as a regioselective agent stems from the steric bulk conferred by its two phenyl groups. researchgate.net This bulkiness favors reaction with the least sterically hindered hydroxyl group, which is typically the primary hydroxyl at the C-6 position in many hexopyranosides. rsc.orgresearchgate.net

Research involving the reaction of this compound (DPA-Cl) with various unprotected sugars has demonstrated this selectivity. researchgate.netthieme-connect.de For instance, when methyl α-D-glucopyranoside is treated with 1.1 equivalents of this compound, the major product is the 6-O-diphenylacetyl ester, formed in significant yield. researchgate.net

Table 2: Regioselective Acylation of Methyl α-D-glucopyranoside with this compound

Product Position of Acylation Yield Reference
6-O-diphenylacetate 2 C-6 (Primary) 40% researchgate.net
2-O-diphenylacetate 3 C-2 (Secondary) 6% researchgate.net

Yields are based on reaction with 1.1 equivalents of DPA-Cl as reported in the study. researchgate.net

This regioselectivity makes this compound a useful tool for preparing carbohydrate building blocks with a free secondary hydroxyl group, which can then be used in further synthetic steps. researchgate.net A key advantage of the diphenylacetyl group is that it can be readily removed under mild and neutral conditions. The process involves a free-radical bromination of the benzylic hydrogen using N-bromosuccinimide (NBS), followed by reaction with thiourea (B124793) in a one-pot procedure. researchgate.net This deprotection strategy is orthogonal to many other protecting groups, such as acetyl or benzoyl esters, which remain intact, further enhancing its utility in multistep synthesis. researchgate.net Similar regioselectivity has been observed in its reactions with methyl α-D-mannopyranoside and α,α-trehalose. researchgate.netthieme-connect.de

Green Chemistry Principles in the Context of Diphenylacetyl Chloride Chemistry

Design of Environmentally Benign Synthetic Procedures

A primary goal of green chemistry is the design of synthetic routes that minimize or eliminate the use and generation of hazardous substances. For a reactive compound like diphenylacetyl chloride, this involves moving away from traditional methods that may employ harsh reagents or produce toxic byproducts, towards more benign alternatives.

The development of metal-free and neutral reaction conditions is a significant advancement in green chemistry, as it avoids the use of potentially toxic and difficult-to-remove metal catalysts and circumvents the need for harsh acidic or basic conditions that can generate corrosive waste streams.

Recent research has demonstrated the feasibility of conducting reactions with this compound under such benign conditions. One notable example is the synthesis of N-substituted amides. A study has shown that this compound can react efficiently with various amines and anilines in a simple phosphate (B84403) buffer at ambient temperature. researchgate.net This method represents a significant green advancement by eliminating the need for organic solvents and ancillary bases like pyridine (B92270) or triethylamine (B128534), which are commonly used but pose environmental and health risks. The reactions are often rapid, completing within minutes, and the products can frequently be isolated by simple filtration, which reduces the need for energy-intensive purification steps like column chromatography.

For instance, the reaction of butylamine (B146782) with this compound in phosphate buffer proceeds to completion, yielding the corresponding amide in good yield without the need for a metal catalyst or harsh reagents. This approach is not only environmentally friendly but also scalable and robust, expanding the utility of acid chlorides in green synthesis. researchgate.net

Another innovative metal-free approach involves the generation of diphenylketene (B1584428) from this compound. While traditional methods often use stoichiometric metals like zinc, newer procedures employ a combination of sodium hydride (NaH) and a crown ether under catalytic, metal-free conditions. acs.orggu.se Although this specific method can require cryogenic temperatures, it enables the in-situ formation of a highly useful intermediate for subsequent, often highly selective, catalytic asymmetric reactions. acs.org Furthermore, the use of organocatalysts, such as triarylmethyl chlorides, has been explored for promoting reactions under neutral conditions, offering an alternative to metal-based catalysts for acid-sensitive substrates. cdnsciencepub.com

The table below summarizes findings from studies on metal-free and neutral reactions involving this compound and other acid chlorides.

ReactantsCatalyst/ConditionsSolventProductYield (%)Reference
Butylamine + this compoundNone (Neutral)Phosphate BufferN-butyldiphenylacetamide74%
Aniline + this compoundNone (Neutral)Phosphate BufferN-phenyldiphenylacetamide81% researchgate.net
This compoundNaH / 15-crown-5 (B104581) / BQ (catalyst)TolueneDiphenylketeneNot specified acs.org
Sulfonamides + AldehydesTriarylmethyl chloride (Organocatalyst)Not specifiedN-sulfonyl iminesNot specified cdnsciencepub.com
Scopolamine + Methyl DithienylglycolateAcyl transfer agentTolueneTiotropium derivativesHigh google.com

Atom Economy Maximization in Derivatization and Transformation

Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. gu.selibretexts.org Maximizing atom economy is crucial for minimizing waste at the molecular level.

Reactions involving this compound can be evaluated based on their atom economy. The traditional synthesis of amides from this compound and an amine, for example, generates hydrogen chloride (HCl) as a byproduct. In the presence of a base scavenger (like triethylamine), a salt (triethylamine hydrochloride) is formed. While the reaction might have a high chemical yield, the formation of this stoichiometric byproduct reduces the atom economy.

However, certain transformations of this compound can be designed for high atom economy. The conversion of this compound to diphenylketene via dehydrochlorination is a key step. acs.orgorgsyn.org While this initial step generates a salt byproduct, the resulting diphenylketene is a versatile intermediate that can undergo reactions with very high, or even 100%, atom economy. chinesechemsoc.org For example, the [2+2] cycloaddition of diphenylketene with an imine to form a β-lactam incorporates all atoms of both reactants into the final product.

The calculation for atom economy is: Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.org

Let's consider the reaction of diphenylketene (derived from this compound) with N-benzylidenemethylamine to form a β-lactam:

Reaction: Diphenylketene + N-benzylidenemethylamine → 1-methyl-3,3,4-triphenyl-2-azetidinone

MW of Diphenylketene (C₁₄H₁₀O): 194.23 g/mol

MW of N-benzylidenemethylamine (C₈H₉N): 119.16 g/mol

MW of β-lactam product (C₂₂H₁₉NO): 313.39 g/mol

Atom Economy = (313.39 / (194.23 + 119.16)) x 100 = (313.39 / 313.39) x 100 = 100%

This demonstrates that by using this compound as a precursor to a reactive intermediate, subsequent transformations can be designed to be exceptionally efficient in terms of atom economy, a key goal of green chemistry. gu.se

Solvent Selection and Replacement for Sustainable Reactions

Solvents account for a significant portion of the mass and energy usage in chemical processes and are a major source of waste and environmental pollution. text2fa.ir A key tenet of green chemistry is the selection of safer solvents or the elimination of solvents altogether. Traditional syntheses using this compound often employ volatile and hazardous organic solvents like benzene (B151609), diethyl ether, or chlorinated hydrocarbons. orgsyn.org

A significant green improvement is the replacement of these conventional solvents with more sustainable alternatives. Water is considered a highly preferred green solvent due to its non-toxicity, availability, and safety. As mentioned previously, the successful condensation of this compound with amines in a phosphate buffer demonstrates a powerful strategy for replacing organic solvents. researchgate.net This approach not only reduces solvent-related hazards but also simplifies product isolation, as many organic products are poorly soluble in water and precipitate out.

Other green solvent alternatives that are gaining traction include bio-derived solvents like γ-valerolactone (GVL) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which offer different polarity and solubility profiles. text2fa.irnih.gov While specific applications of these novel solvents for this compound chemistry are not widely documented, they represent a promising area for future research. The choice of solvent can profoundly impact reaction outcomes; for example, solvolysis studies of this compound show different reaction rates and potentially different mechanisms in various aqueous binary mixtures such as ethanol-water and methanol-water. researchgate.net

The table below compares traditional solvents used in this compound chemistry with greener alternatives.

Solvent ClassExample SolventUse in this compound ChemistryGreen Chemistry ConsiderationReference
Traditional BenzeneSynthesis of this compound from diphenylacetic acidCarcinogenic, volatile organic compound (VOC) orgsyn.org
Diethyl EtherPreparation of diphenylketeneHighly flammable, peroxide-forming orgsyn.org
TolueneGeneration of diphenylketeneToxic, VOC acs.org
Greener Water (Phosphate Buffer)Amide synthesisNon-toxic, non-flammable, sustainable researchgate.net
Ethanol / MethanolSolvolysis studiesRenewable (bio-ethanol), but still flammable VOCs researchgate.net
2-Methyltetrahydrofuran (2-MeTHF)General green solventBio-derived, lower toxicity than THF nih.gov
γ-Valerolactone (GVL)General green solventBio-derived, low vapor pressure text2fa.ir

Energy Efficiency in Synthetic Processes

The sixth principle of green chemistry states that energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. gu.se Ideally, syntheses should be conducted at ambient temperature and pressure.

Many traditional reactions involving acid chlorides require significant energy input, either for heating to overcome activation barriers or for cooling to control highly exothermic reactions or stabilize reactive intermediates. For example, the generation of diphenylketene from this compound using NaH and a crown ether catalyst was conducted at -78 °C, a temperature that requires a significant energy expenditure to maintain. acs.org Similarly, the synthesis of this compound itself from diphenylacetic acid and thionyl chloride involves a prolonged period of reflux. orgsyn.org

In contrast, green methodologies aim to reduce this energy consumption. The previously discussed amide synthesis in phosphate buffer is a prime example of an energy-efficient process, as it proceeds rapidly at room temperature. researchgate.net This eliminates the need for both heating and cooling, drastically reducing the energy footprint of the synthesis.

Advanced Spectroscopic and Analytical Methodologies for Research on Diphenylacetyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of Diphenylacetyl chloride in solution.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental tools for confirming the identity and structure of this compound. The symmetry of the molecule simplifies its spectra, with the two phenyl rings being chemically equivalent.

The ¹H NMR spectrum is characterized by signals in the aromatic region corresponding to the ten protons of the two phenyl rings and a distinct singlet for the methine proton (α-proton). The ten aromatic protons typically appear as a complex multiplet due to overlapping signals. The single methine proton, situated between the two phenyl groups and adjacent to the carbonyl group, gives rise to a singlet.

The ¹³C NMR spectrum provides complementary information. It shows distinct signals for the carbonyl carbon, the methine carbon, and the carbons of the two equivalent phenyl rings. The chemical shift of the carbonyl carbon is particularly diagnostic, appearing at a characteristic downfield position. nih.gov

A research study involving the synthesis of phosphamido niobocenes utilized this compound as a reagent. academie-sciences.fr In this study, the spectroscopic data for the resulting complexes included assignments for the diphenylacetylphosphane moiety, where the methine proton (PC(O)CHPh₂) was observed at chemical shifts of δ = 5.67 ppm and δ = 5.26 ppm, indicating a potentially acidic character. academie-sciences.fr The corresponding methine carbon atom appeared as a doublet around δ = 63.0 ppm due to coupling with the phosphorus atom. academie-sciences.fr

Table 1: Typical NMR Data for the Diphenylacetyl Moiety

NucleusAtom TypeTypical Chemical Shift (δ) Range (ppm)Multiplicity
¹H Aromatic (C₆H₅)7.2 - 7.5Multiplet (m)
Methine (CH)5.2 - 5.7Singlet (s)
¹³C Carbonyl (C=O)~172Singlet
Aromatic (C₆H₅)127 - 140Multiple Signals
Methine (CH)63 - 65Singlet

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions. Data compiled from representative studies. nih.govacademie-sciences.fr

While standard 1D NMR is sufficient for structural confirmation, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable. These methods are particularly useful when this compound is part of a more complex molecular structure or when studying reaction mechanisms. figshare.comipb.pt For instance, HMBC can confirm the connectivity between the methine proton and the carbonyl carbon, as well as the ipso-carbons of the phenyl rings.

In studies where this compound acts as a stoppering agent in the synthesis of rotaxanes, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide through-space correlations, confirming the spatial arrangement of the bulky diphenylacetyl group relative to the macrocyclic wheel component of the structure. nih.gov Kinetic NMR studies can also be employed to monitor the rate of reactions involving this compound, providing insights into reaction mechanisms by observing the disappearance of reactant signals and the appearance of product signals over time.

High-Resolution 1H and 13C NMR for Structural Assignment

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is highly effective for identifying the key functional groups within this compound. nih.gov The most prominent feature in its IR spectrum is the intense absorption band corresponding to the carbonyl (C=O) group stretching vibration. For acyl chlorides, this band appears at a characteristically high frequency, typically in the range of 1775–1815 cm⁻¹. uobabylon.edu.iqlibretexts.org This high frequency is due to the strong electron-withdrawing inductive effect of the chlorine atom, which strengthens the C=O double bond. oregonstate.edu In some cases, a weaker overtone peak may be observed at a lower frequency, around 1740 cm⁻¹. libretexts.orglibretexts.org

Raman spectroscopy provides complementary data. While the C=O stretch is also visible in the Raman spectrum, the symmetric vibrations of the phenyl rings often produce strong signals. researchgate.netijcps.org The C-Cl stretch, which is often weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)Intensity (IR)
C=OStretch1775 - 1815Very Strong
C-H (Aromatic)Stretch3000 - 3100Medium
C=C (Aromatic)Stretch1450 - 1600Medium to Strong
C-ClStretch600 - 800Medium to Weak

Note: Data compiled from general spectroscopic tables and studies. nih.govuobabylon.edu.iqoregonstate.edu

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound samples. Reverse-phase HPLC methods, often using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, can effectively separate the compound from impurities or starting materials like diphenylacetic acid. sielc.com

Furthermore, HPLC is critical in stereoselective synthesis. When this compound is used in reactions to create chiral molecules, chiral HPLC is the method of choice for determining the enantiomeric excess (ee) of the product. rsc.org This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.govresearchgate.net Polysaccharide-based CSPs are commonly used for this purpose. nih.gov For example, a study on the desymmetrization of bisphenols used this compound as an acylating agent, and the enantiomeric excess of the resulting P-stereogenic phosphinates was determined by chiral HPLC analysis. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for analyzing volatile compounds and monitoring reaction progress. wiley-vch.de this compound is amenable to GC analysis, which separates the components of a mixture before they enter the mass spectrometer. avantorsciences.com

The mass spectrometer ionizes the molecules and fragments them in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint. libretexts.org For this compound, the mass spectrum would show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (230.7 g/mol ). nih.govnist.gov Key fragmentation patterns include the loss of the chlorine atom and the cleavage of the bond between the methine carbon and the carbonyl group, leading to the formation of the stable diphenylmethyl cation (m/z 167) or related fragments. nih.govlibretexts.org The NIST Mass Spectrometry Data Center reports a top peak at m/z 165, with other significant peaks at m/z 166 and 194. nih.gov This technique is particularly useful for identifying this compound in complex reaction mixtures and for detecting trace-level byproducts. publish.csiro.aursc.org

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

X-ray Diffraction (XRD) for Solid-State Structural Characterization

X-ray Diffraction is a powerful non-destructive technique used to analyze the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern of scattered X-rays is detected and analyzed. lkouniv.ac.in The arrangement of atoms within the crystal causes the X-ray beam to be diffracted in specific directions, producing a unique pattern of intensities. This pattern serves as a fingerprint for the crystalline solid, allowing for phase identification and the determination of its crystal structure. xray.czwikipedia.org

For a compound like this compound, which can be crystallized from solvents like hexane (B92381) to form colorless plates, single-crystal XRD would be the definitive method to determine its precise three-dimensional structure. orgsyn.org This analysis would yield detailed information on bond lengths, bond angles, and the conformation of the diphenylmethyl and acyl chloride moieties. Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice, governed by intermolecular interactions.

Powder X-ray Diffraction (PXRD) is another application of this technique, typically used for the "fingerprinting" of a specific solid form of a crystalline material. americanpharmaceuticalreview.com It is particularly useful for identifying crystalline compounds and can distinguish between different polymorphic forms of a substance. wikipedia.orgamericanpharmaceuticalreview.com

Despite the fact that this compound is a known crystalline solid with a defined melting point, a detailed crystal structure obtained through single-crystal X-ray diffraction or a standard powder diffraction pattern is not publicly available in the refereed scientific literature as of the latest data. sigmaaldrich.comnist.govlookchem.comchemicalbook.com Should such research be undertaken, the resulting crystallographic data would be presented in a standardized format, as shown in the hypothetical table below.

Table 1: Hypothetical Single-Crystal Crystallographic Data for this compound (Note: The following data is illustrative and not based on experimental results, as none are publicly available.)

Parameter Value
Chemical Formula C₁₄H₁₁ClO
Formula Weight 230.69 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z 4
Calculated Density (g/cm³) Value
R-factor (%) Value

Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM) for Supramolecular Assembly Studies

The study of supramolecular assemblies, where molecules aggregate into larger, ordered structures, often employs techniques like Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM). These methods provide insights into the size, size distribution, and morphology of particulate systems.

Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of small particles or nanoparticles in a suspension. nanocomposix.comfrontiersin.org It operates by measuring the time-dependent fluctuations in the intensity of laser light scattered by particles undergoing Brownian motion. researchgate.net Larger particles move more slowly than smaller ones, and these differences in motion lead to distinct fluctuation patterns that can be mathematically correlated to particle size, typically reported as a hydrodynamic diameter. frontiersin.org For a compound like this compound, DLS could be used to study the formation and size of aggregates or nanocrystals in a liquid medium, which is crucial for understanding its behavior in solution-based applications. escholarship.org

Scanning Electron Microscopy (SEM) provides direct visualization of the surface morphology of a sample. In SEM, a focused beam of electrons scans the surface of the specimen, and the interactions between the electrons and the sample's atoms produce various signals that contain information about the surface topography and composition. nih.gov This technique would be invaluable for characterizing the shape and surface features of solid this compound, whether as bulk crystals or as self-assembled micro- or nanostructures. researchgate.net For instance, if this compound were to form supramolecular aggregates from solution, SEM would reveal their shape, size, and how they are assembled. acs.org

Currently, there are no specific research articles in the public domain that detail the analysis of supramolecular assemblies of this compound itself using DLS or SEM. Studies have utilized these techniques to investigate derivatives or complex systems where this compound was a starting material, but the focus was not on the aggregation behavior of the title compound. escholarship.orgnih.gov If such studies were performed, the data would be crucial for understanding its potential for self-assembly.

Table 2: Illustrative Data from DLS and SEM Analysis of a Hypothetical this compound Nanoparticle Suspension (Note: This table is for illustrative purposes only, as no specific experimental data for this compound has been published.)

Analytical Method Parameter Measured Illustrative Finding
Dynamic Light Scattering (DLS) Hydrodynamic Diameter (Z-average) 150 nm
Dynamic Light Scattering (DLS) Polydispersity Index (PDI) 0.21
Scanning Electron Microscopy (SEM) Morphology Spherical Aggregates
Scanning Electron Microscopy (SEM) Size Range 130-170 nm

Derivatization Strategies Involving Diphenylacetyl Chloride in Chemical Analysis and Synthesis

Chemical Derivatization for Enhanced Analytical Detection

Chemical derivatization is a technique used to convert an analyte into a product with properties more suitable for a given analytical method, often enhancing separation and detection sensitivity. researchgate.netspectroscopyonline.com Acyl chlorides are a common class of reagents used for this purpose, reacting with nucleophilic functional groups like hydroxyls and amines. nih.gov

Strategies for Mass Spectrometry (e.g., Charge Reversal)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique, but its sensitivity can be limited for compounds with low ionization efficiency. ddtjournal.comresearchgate.net Chemical derivatization can overcome this by introducing a readily ionizable group or a moiety that directs fragmentation in a predictable way. spectroscopyonline.comddtjournal.com

One advanced strategy is charge reversal derivatization. researchgate.netmdpi.com Many acidic compounds, such as fatty acids, are naturally analyzed in negative-ion mode ([M-H]⁻), which can be less sensitive and more prone to interference than positive-ion mode. researchgate.netnih.gov Derivatization of the carboxylic acid group can convert the analyte into a derivative that readily forms a positive ion ([M+H]⁺), thereby "reversing" its polarity for MS analysis. researchgate.netmdpi.com This often leads to a significant enhancement in signal intensity. researchgate.net While acyl chlorides are used in derivatization, and the introduction of a bulky group can influence fragmentation, specific literature detailing the use of diphenylacetyl chloride as a charge-reversal or signal-enhancement agent for mass spectrometry is not prominent. However, its properties as a reactive acyl chloride suggest its potential utility in derivatization reactions aimed at modifying analyte characteristics for MS analysis.

Derivatization for Improved Chromatographic Separation

High-performance liquid chromatography (HPLC) can struggle to separate analytes with similar polarities or those that exhibit poor interaction with the stationary phase. nih.govchromatographyonline.com Derivatization with a reagent that significantly alters the analyte's physicochemical properties, such as polarity and steric bulk, can greatly improve chromatographic resolution. chromatographyonline.com

This compound serves as an effective derivatizing agent for this purpose, particularly for highly polar, polyfunctional molecules. The introduction of the large, non-polar diphenylacetyl group drastically changes the analyte's polarity, leading to altered retention times on reverse-phase columns. A key application is in the analysis of carbohydrates. For instance, after acylating methyl α-D-glucopyranoside with this compound, the resulting mixture of mono- and di-substituted products could be effectively separated and purified using column chromatography. researchgate.net This separation is facilitated by the significant change in polarity and size conferred by the bulky diphenylacetyl ester group(s), allowing for the isolation of specific isomers that would otherwise be difficult to resolve. researchgate.net

Application in Protective Group Chemistry

In multi-step organic synthesis, a protecting group is used to temporarily mask a reactive functional group to prevent it from reacting under specific conditions. mdpi.com The choice of a protecting group is critical; it must be introduced selectively, be stable to subsequent reaction conditions, and be removed cleanly when no longer needed.

This compound is employed as a protective reagent, particularly for hydroxyl groups. researchgate.net The resulting diphenylacetyl ester is stable under various conditions but can be removed when required. A notable advantage is that the diphenylacetyl group can be cleaved under mild and neutral conditions. This involves a free-radical bromination of the benzylic hydrogen using N-bromosuccinimide (NBS), followed by reaction with thiourea (B124793) in a one-pot procedure. researchgate.net This allows for deprotection without affecting other common protecting groups like acetyl or benzoyl esters, providing valuable orthogonality in complex syntheses. researchgate.net

Regioselective Acylation of Polyhydroxyl Compounds

For molecules with multiple similar functional groups, such as the various hydroxyl groups in sugars, regioselectivity is a major synthetic challenge. This compound's utility shines in this area due to its significant steric bulk. researchgate.net The two large phenyl groups hinder its approach to more sterically crowded secondary hydroxyl groups, leading to a high degree of selectivity for the more accessible primary hydroxyls. researchgate.net

This property has been successfully exploited in the regioselective acylation of various polyhydroxyl compounds, including cyclodextrins (cyclomalto-oligosaccharides) and simple glycosides. ddtjournal.comganeshremedies.comresearchgate.net For example, the reaction of this compound with cyclomalto-oligosaccharides resulted in the preferential formation of per(6-O-diphenylacetyl) esters as the major products. mdpi.com Similarly, its reaction with methyl α-D-glucopyranoside yielded the 6-O-diphenylacetate as the major product. researchgate.net

SubstrateMolar Equivalents of DPA-ClMajor Product(s)Yield (%)Reference
Methyl α-D-glucopyranoside1.16-O-diphenylacetate40% researchgate.net
Methyl α-D-glucopyranoside2.22,6-di-O-diphenylacetate83% researchgate.net
α,α-Trehalose1.56-O-diphenylacetate43% researchgate.net
Cyclomaltohexaose-per(6-O-diphenylacetyl) esterMajor Product mdpi.com
Cyclomaltoheptaose-per(6-O-diphenylacetyl) esterMajor Product mdpi.com
Cyclomaltooctaose-per(6-O-diphenylacetyl) esterMajor Product mdpi.com

This table summarizes reported outcomes of regioselective acylation using this compound (DPA-Cl). Yields and conditions vary based on specific experimental setups.

Synthesis of Functionalized Probes and Linkers

Functionalized probes are molecules designed to interact with specific biological targets to study their function or presence. This compound is a useful reagent for synthesizing such probes, where the diphenylacetyl moiety itself often plays a key role in binding to the target.

Research into novel therapeutics has utilized this compound to create potent and selective ligands for various receptors. For example, it was reacted with (S)-(-)-(1-methyl-2-pyrrolidinyl)methanol to synthesize esters that act as ligands for nicotinic acetylcholine (B1216132) receptors (nAChR) and dopamine (B1211576) transporters (DAT). researchgate.netmdpi.com In these molecules, the bulky, hydrophobic diphenylacetyl group is crucial for achieving high affinity and modulating the ligand's interaction with multiple biological targets. researchgate.net Similarly, this compound is a reagent used in the synthesis of β-lactam estrogen receptor antagonists, which are probes for studying estrogen receptor activity. theclinivex.com The incorporation of a diphenylacetylamino group has also been identified as a key structural feature for high affinity and selectivity in antagonists for the human A₃ adenosine (B11128) receptor. researchgate.net

Modulation of Reactivity and Stability via Derivatization

Derivatization of a molecule inherently modulates its reactivity and stability. By converting a functional group into a derivative, its chemical properties are altered, which can be harnessed for various synthetic purposes.

The use of this compound as a protecting group is a prime example of modulating reactivity and stability. By converting a primary alcohol to a diphenylacetyl ester, the nucleophilicity of that oxygen is eliminated, rendering it stable and unreactive towards conditions that might affect other parts of the molecule. researchgate.net The stability of this ester under certain conditions, and its selective removal under others, allows for precise control over the reaction sequence in a complex synthesis. researchgate.net

Furthermore, derivatization with this compound can profoundly modulate a molecule's biological reactivity. As seen in the synthesis of functionalized probes, the introduction of the diphenylacetyl group can transform a simple alcohol into a potent and selective multi-target ligand for neuronal receptors. researchgate.netmdpi.com This modulation arises from the specific steric and hydrophobic interactions that the diphenylacetyl moiety establishes within the binding pocket of a biological target, fundamentally changing the molecule's activity profile from that of its parent compound.

Q & A

Q. What are the critical physicochemical properties of diphenylacetyl chloride that influence experimental design?

this compound (CAS 1871-76-7) is moisture-sensitive and requires careful handling. Key properties include:

  • Melting Point : 49–56°C (reported variations may arise from purity or measurement methods) .
  • Boiling Point : 175–176°C at 17 mmHg .
  • Solubility : Limited solubility in common solvents (e.g., sparingly soluble in chloroform or DMSO) .
  • Sensitivity : Reacts violently with water, alcohols, and amines, necessitating anhydrous conditions .

Methodological Note : Store in airtight containers under inert gas (e.g., N₂) at <30°C to prevent hydrolysis .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .
  • Spill Management : Neutralize with dry sodium bicarbonate; avoid water to prevent exothermic reactions .
  • First Aid : For skin contact, wash with soap and water for 15 minutes. For eye exposure, irrigate with saline for 20 minutes .
  • Storage : Keep in sealed containers with desiccants; segregate from incompatible substances (e.g., bases, oxidizing agents) .

Q. How is this compound synthesized, and what purity assessment methods are recommended?

Synthesis : Typically prepared via chlorination of diphenylacetic acid using thionyl chloride or PCl₅ under reflux . Purity Assessment :

  • NMR Spectroscopy : Confirm absence of hydrolysis byproducts (e.g., diphenylacetic acid) via ¹H/¹³C-NMR .
  • HPLC : Monitor purity >97% using reverse-phase chromatography with UV detection .
  • Melting Point Analysis : Compare observed range with literature values to assess crystallinity .

Advanced Research Questions

Q. How is this compound applied in synthesizing supramolecular macrocyclic compounds?

this compound serves as a key acylating agent in macrocycle synthesis:

  • Example : Reacted with diaminocyclohexane derivatives to form N,N'-bis(diphenylacetyl)-1,2-cyclohexanediamine, a precursor for chiral macrocycles .
  • Method : Use slow addition of the chloride to amine substrates in dry THF at 0°C to control reaction exothermicity .
  • Characterization : Confirm macrocycle formation via ESI-MS and X-ray crystallography .

Q. What mechanistic role does this compound play in thiourea-based fluorescent probe synthesis?

  • Reactivity : The chloride group is displaced by thiocyanate (KSCN) to form 2,2-diphenylacetyl isothiocyanate (DPIT), a precursor for probes like MPT .
  • Key Step : Monitor the reaction via TLC (hexane:EtOAc 4:1) to ensure complete conversion.
  • Validation : Thiourea formation is confirmed by ¹³C-NMR signals at δ 177.6 ppm (C=S) and NH proton signals at δ 8.86–12.27 ppm .

Q. How should researchers address discrepancies in reported melting points (49–56°C) for this compound?

  • Root Cause : Variations may stem from impurities (e.g., residual solvents) or polymorphic forms .
  • Resolution :

Recrystallize from dry hexane to enhance purity.

Use differential scanning calorimetry (DSC) to compare thermal profiles with reference standards .

Cross-validate with elemental analysis (C, H, Cl) to ensure stoichiometric consistency .

Q. What advanced analytical techniques are employed to confirm structural integrity in derivatives?

  • High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular ion peaks (e.g., [M+H]⁺ for DPIT derivatives) .
  • X-ray Diffraction : Resolve crystal structures to confirm stereochemistry in chiral derivatives .
  • FT-IR Spectroscopy : Identify acyl chloride C=O stretches (~1800 cm⁻¹) and monitor their disappearance post-reaction .

Data Contradiction Analysis

Case : Conflicting solubility reports (e.g., "sparingly soluble in DMSO" vs. "insoluble" ).
Resolution :

  • Test solubility under controlled conditions (e.g., anhydrous DMSO vs. hydrated).
  • Use dynamic light scattering (DLS) to detect colloidal suspensions masquerading as solutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.